molecular formula C16H29ClN2Sn B2928860 4-Chloro-2-(tributylstannyl)pyrimidine CAS No. 155191-66-5

4-Chloro-2-(tributylstannyl)pyrimidine

Cat. No.: B2928860
CAS No.: 155191-66-5
M. Wt: 403.58
InChI Key: LYCLDHXYCXTOCU-UHFFFAOYSA-N
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Description

4-Chloro-2-(tributylstannyl)pyrimidine is a pyrimidine derivative that has garnered significant attention in various fields of research and industry. This compound is characterized by the presence of a chloro group at the 4-position and a tributylstannyl group at the 2-position of the pyrimidine ring. The molecular formula of this compound is C16H29ClN2Sn, and it has a molecular weight of 403.58 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(tributylstannyl)pyrimidine typically involves the stannylation of 4-chloropyrimidine. One common method is the reaction of 4-chloropyrimidine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Coupling Reactions: Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0), are commonly used.

Major Products Formed:

Scientific Research Applications

4-Chloro-2-(tributylstannyl)pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(tributylstannyl)pyrimidine is primarily related to its reactivity in chemical reactions. The chloro group and the tributylstannyl group provide sites for nucleophilic substitution and coupling reactions, respectively. These reactions enable the formation of new chemical bonds, leading to the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used .

Properties

IUPAC Name

tributyl-(4-chloropyrimidin-2-yl)stannane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-1-2-6-3-7-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYCLDHXYCXTOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=CC(=N1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29ClN2Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155191-66-5
Record name 4-chloro-2-(tributylstannyl)pyrimidine
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Synthesis routes and methods I

Procedure details

To a solution of LDA (251 ml, 502 mmol) in THF (650 mL) at −20° C. was added SnBu3H (108.5 ml, 402 mmol) dropwise. The mixture was maintained at −20° C. for 15 min, then cooled to −78° C. 2,4-dichloro pyrimidine (50 g, 335 mmol) was added and the reaction was stirred at −78° C. for 5 h. The cooling bath was removed and the reaction was slowly warmed to 0° C. within 30 min. The mixture was poured into 10% NH4Cl at 0° C., and the aqueous layer was extracted with Et2O. The combined organic layers were washed with brine, dried, filtered and concentrated. The residue was purified with silica gel chromatography (eluting with 1% EtOAc in Hex) to give 4-chloro-2-(tributylstannyl)pyrimidine (18.5 g, 24%) as a pale yellow color syrup. MS (ESI, pos. ion) m/z: 405.1 (M+1); 1H-NMR (400 MHz, CDCl3): δ 8.54 (d, J=8 Hz, 1H), 7.17 (d, J=8 Hz, 1H), 1.61-1.54 (m, 6H), 1.37-1.28 (m, 6H), 1.21-1.17 (m, 6H), 0.90 (m, 9H).
Name
Quantity
251 mL
Type
reactant
Reaction Step One
Quantity
108.5 mL
Type
reactant
Reaction Step One
Name
Quantity
650 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.5M (in cyclohexane) lithium diisopropylamide (mono THF) (9.06 mmol, 6.04 mL) in THF (15 mL) at 0° C. was added tri-n-butyltin hydride (2.34 g, 8.05 mmol) in THF (2 mL) dropwise. The reaction mixture was stirred at 0° C. for 15 minutes, then cooled to −78° C. To this solution was added 2,4-dichloropyrimidine (1 g, 6.71 mmol) in THF (7 mL) dropwise. The reaction mixture was stirred at −78° C. for 3 h, then warmed to 0° C. over 30 min. The reaction was quenched with saturated aqueous ammonium chloride (12 mL) at 0° C., then warmed to room temperature and extracted three times with ethyl acetate. The combined organic layers were dried over Na2SO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (hexanes/DCM eluent) provided the product. LCMS-ESI+ calc'd for C16H30ClN2Sn (M+H+): 405.1; Found: 405.1 (M+H+). 1H NMR (400 MHz, CDCl3) δ 8.53 (dd, J=5.4, 1.3 Hz, 1H), 7.16 (dd, J=5.4, 1.2 Hz, 1H), 1.67-1.49 (m, 6H), 1.38-1.27 (m, 6H), 1.26-1.10 (m, 6H), 0.88 (td, J=7.5, 1.3 Hz, 9H).
Quantity
6.04 mL
Type
reactant
Reaction Step One
Quantity
2.34 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of THF (300 mL) and LDA (100 mL, 20.1 mmol) at −20° C. was added Bu3SnH (50 mL, 17.4 mmol) dropwise and stirred for 15 min. The reaction mixture was cooled to −78° C. and treated with 2,4-dichloro pyrimidine (20 g, 134 mmol) portionwise. The reaction mixture was stirred at −78° C. for 5 h with constant stirring under argon atmosphere. The cooling bath was removed and the reaction mixture was warmed up to 0° C. within 30 min. The resulting mixture was poured into 10% NH4Cl aqueous solution, and extracted the compound with Et2O. The organic layer was washed with brine, dried with Na2SO4, filtered, and evaporated. The residue was purified by column chromatography (1% EtOAc: 99% n-Hexane) to obtain 2-chloro-4-tributylstannanyl-pyrimidine 20a (3 g, 5.5% yield) as a pale yellow color syrup and 4-chloro-2-tributylstannanyl-pyrimidine 24a (13 g, 24% yield) as a pale yellow color syrup. Compound 24a: MS (ESI, pos. ion) m/z: 405.3 (M+1).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of THF (300 mL) and LDA (100 mL, 20.1 mmol) at −20° C. was added SnBu3H (50 mL, 17.4 mmol) dropwise and stirred for 15 min. The reaction mixture was cooled to −78° C. and treated with 2,4-dichloro pyrimidine (20 g, 134 mmol) portionwise. The reaction mixture was stirred at −78° C. for 5 h with constant stirring under argon atmosphere. The cooling bath was removed and the reaction mixture was warmed up to 0° C. within 30 min. The resulting mixture was poured into 10% NH4Cl aqueous solution, and extracted the compound with Et2O. The organic layer was washed with brine, dried with Na2SO4, filtered, and evaporated. The residue was purified by column chromatography (1% EtOAc: 99% n-Hexane) to obtain 4-Chloro-2-tributylstannanyl-pyrimidine (13 g, 24% yield) as a pale yellow color syrup and 2-Chloro-4-tributylstannanyl-pyrimidine 20a (3 g, 5.5% yield) as a pale yellow color syrup.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods V

Procedure details

Using the procedure described in Example 1, Step 1, use LDA, tributyltin hydride (10.8 g, 37.2 mmol) and 2,4-dichloropyrimidine (5.2 g, 34.9 mmol)) to obtain the desired compound (6.3 g). 1H NMR (CDCl3) δ8.52 (d, 1H), 7.18 (d, 1H), 1.58 (m, 6H), 1.30 (q, 6H), 1.18 (t, 6H), 0.86 (t, 9H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two
Quantity
5.2 g
Type
reactant
Reaction Step Three

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